molecular formula C12H15ClN2O B13439781 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 141511-13-9

1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13439781
CAS No.: 141511-13-9
M. Wt: 238.71 g/mol
InChI Key: FGZISPCFLHSBOQ-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound belonging to the class of N-arylpiperazine derivatives. These compounds are of significant interest in medicinal and organic chemistry as versatile synthetic intermediates or building blocks for the construction of more complex molecules . Piperazine-based structures are frequently investigated for their potential biological activities and pharmacological properties. Researchers utilize this compound in the design and synthesis of novel molecules for various applications, including the development of potential therapeutic agents . As a building block, its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

141511-13-9

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15ClN2O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8H2,1H3

InChI Key

FGZISPCFLHSBOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

One robust method to prepare 1-(3-chlorophenyl)piperazine involves a three-step reaction starting from diethanolamine and 3-chloroaniline, as detailed in a patented process (WO2016078107A1):

  • Step 1: Synthesis of bis(2-chloroethyl)methylamine hydrochloride.
  • Step 2: Formation of 1-(3-chlorophenyl)piperazine hydrochloride via reaction with 3-chloroaniline.
  • Step 3: Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

The reaction solvents and conditions are optimized for mildness and purity:

Step Reaction Solvent Temperature Notes
1 Chloroform (CHCl3) Room temperature Initial chlorination
2 Xylene Elevated temperature Facilitates substitution
3 Aqueous medium, 0-10 °C Low temperature Controls reaction rate, improves purity

This method is noted for its simplicity, ease of operation, mild conditions, and high product purity.

Alternative Approaches

Other literature suggests that piperazine derivatives can be prepared by reductive amination or nucleophilic substitution of halogenated precursors with anilines under catalytic or basic conditions, but the above patent provides a concrete scalable method specifically for the chlorophenyl substituted piperazine.

Acetylation to Form 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one

The acetylation of the piperazine nitrogen to form the ethanone derivative is typically achieved by reacting the piperazine intermediate with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions.

Typical Procedure

  • Dissolve 1-(3-chlorophenyl)piperazine in an appropriate solvent such as dichloromethane or acetonitrile.
  • Add a stoichiometric amount of acetyl chloride or acetic anhydride dropwise at 0-5 °C to control exotherm.
  • Stir the reaction mixture at room temperature for several hours to complete acetylation.
  • Quench the reaction with water or aqueous base.
  • Extract and purify the product by recrystallization or chromatography.

This method ensures selective mono-acetylation on the piperazine nitrogen, yielding 1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one with high yield and purity.

Analytical Data and Purification

  • Purity: High purity is achieved by controlling reaction temperature and solvent choice, as well as by simplified post-reaction workup.
  • Characterization: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS), and melting point determination.
  • Yield: Typically ranges from 60-75% for the intermediate and subsequent acetylation steps, depending on scale and exact conditions.

Summary Table of Preparation Steps

Step No. Reaction Reagents & Conditions Solvent Temperature Yield (%) Notes
1 Synthesis of bis(2-chloroethyl)methylamine hydrochloride Diethanolamine, chlorinating agents CHCl3 RT High Initial chlorination
2 Formation of 1-(3-chlorophenyl)piperazine hydrochloride 3-Chloroaniline, base Xylene Elevated High Substitution reaction
3 Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Intermediate chloropropylation Aqueous NaOH solution 0-10 °C High Mild conditions
4 Acetylation to 1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one Acetic anhydride or acetyl chloride DCM or acetonitrile 0-25 °C 60-75 Controlled acetylation

Research Findings and Practical Considerations

  • The patented route emphasizes mild reaction conditions and simplified post-treatment, which is advantageous for scale-up and industrial production.
  • The use of xylene as solvent in step 2 improves reaction efficiency and product purity.
  • Temperature control at 0-10 °C in step 3 prevents side reactions and degradation.
  • Acetylation is straightforward but requires careful stoichiometry and temperature control to avoid diacetylation or overreaction.
  • Analytical characterization confirms the structure and purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin. This can modulate various physiological processes, including mood regulation and pain perception. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanone group. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds. For example, the position of the chlorine atom on the phenyl ring and the presence of the ethanone group can influence the compound’s binding affinity to receptors and its overall biological activity .

Biological Activity

1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring linked to an ethanone backbone, with a chlorinated phenyl group, which influences its interaction with biological systems. Research indicates that it may possess antimicrobial, anticancer, and enzyme-inhibitory properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular structure of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one can be represented as follows:

C13H15ClN2O\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

This structure contributes to its unique reactivity and biological activity. The presence of the chlorinated phenyl group enhances its lipophilicity, potentially facilitating cellular membrane penetration.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing signaling pathways.
  • Enzyme Inhibition : It has been observed to inhibit enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory processes. The IC50 value for MPO inhibition is reported at 0.26±0.04μmol L0.26\pm 0.04\mu \text{mol L} .
  • Cellular Processes : By altering cellular signaling and gene expression, the compound can affect various physiological responses.

Antimicrobial Activity

Research indicates that 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one exhibits significant antimicrobial properties. It has been tested against several microbial strains, demonstrating complete growth inhibition in Staphylococcus aureus and Aspergillus niger, among others .

Microbial StrainActivity Level
Staphylococcus aureusComplete Inhibition
Aspergillus nigerSignificant Inhibition
Neisseria meningitidisModerate Activity

Anticancer Activity

The compound has shown promise in anticancer research. It was tested on various cancer cell lines, revealing cytotoxic effects:

  • IC50 against HEK-293 cells : 95.34±2.48μM95.34\pm 2.48\mu \text{M}
  • Selectivity Ratio with HT-29 : < 1

In studies involving canine malignant histiocytic cell lines (DH82), it exhibited a mean cell death percentage of 59.2±4.259.2\pm 4.2 at a concentration of 15.0μg mL15.0\mu \text{g mL}, indicating its potential as a therapeutic agent against certain cancers .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. For instance, a study by Leung et al. demonstrated that modifications to the piperazine moiety could enhance antibacterial activity against pathogens like N. meningitidis and H. influenzae . The findings suggest that structural modifications can lead to improved selectivity and potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperazine derivative and a chlorinated electrophile. For example, 1-(4-phenylpiperazin-1-yl)ethanone derivatives are synthesized by reacting phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under inert atmospheres at controlled temperatures (273 K initially, then room temperature). Triethylamine is often used to neutralize HCl byproducts . Optimization includes solvent selection (e.g., DCM for solubility), stoichiometric ratios, and purification via recrystallization or chromatography .

Table 1: Example Synthesis Parameters

StepReactantsSolventTemperatureYield
1Phenylpiperazine + Chloroacetyl chlorideDCM273 K → RT40–50%
2PurificationEthanol/waterRT>95% purity

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and stereochemistry. For example, SC-XRD of 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone revealed a planar piperazine ring with a mean C–C bond length of 1.515 Å and torsional angles critical for conformational stability . Complementary techniques like NMR (1H/13C) and HRMS validate purity and functional groups. For instance, 1H-NMR peaks at δ 2.5–3.5 ppm confirm piperazine protons, while carbonyl signals appear near δ 170 ppm in 13C-NMR .

Advanced Research Questions

Q. What strategies address contradictions in pharmacological data for piperazine derivatives?

  • Methodological Answer : Discrepancies in receptor binding or activity often arise from stereochemical variations or assay conditions. For example, 4-(3-chlorophenyl)piperazine derivatives may show divergent serotonin receptor affinities due to substituent positioning on the phenyl ring. To resolve this:

  • Perform comparative molecular docking studies to map steric/electronic interactions.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized buffer conditions.
  • Validate in vitro findings with in vivo models (e.g., rodent behavioral assays) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME or Molecular Operating Environment (MOE) estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. For example:

  • LogP : Predicted ~2.5 (moderate lipophilicity) based on the chlorophenyl and ketone groups.
  • Metabolic Sites : Piperazine N-atoms and the ketone are susceptible to CYP450 oxidation.
  • Bioavailability : ~60% (oral) due to moderate solubility in intestinal pH .
    Experimental validation via HPLC-MS in plasma samples can refine these predictions .

Data Analysis and Reproducibility

Q. How should researchers troubleshoot low yields in multi-step syntheses of this compound?

  • Methodological Answer : Low yields (e.g., <40%) may stem from:

  • Intermediate instability : Use inert atmospheres (N2/Ar) and low-temperature quenches.

  • Side reactions : Monitor via TLC/HPLC and adjust stoichiometry (e.g., excess chloroacetyl chloride).

  • Purification losses : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or switch to preparative HPLC .

    Table 2: Common Analytical Techniques

    TechniqueApplicationExample Data
    SC-XRDCrystal structureBond lengths: C–C = 1.515 Å, C–Cl = 1.737 Å
    HRMSMolecular formula[M+H]+ = 279.0894 (calc. 279.0901)
    HPLCPurityRetention time: 8.2 min (99% purity)

Structural and Functional Insights

Q. What role does the 3-chlorophenyl group play in biological activity?

  • Methodological Answer : The 3-chlorophenyl moiety enhances hydrophobic interactions with receptor pockets (e.g., serotonin 5-HT1A). Its electron-withdrawing nature also stabilizes charge-transfer complexes in binding sites. Comparative studies show that replacing chlorine with fluorine reduces affinity by 30%, highlighting halogen-specific effects .

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